Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine
Description
Properties
IUPAC Name |
N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-15-7-9-4-3-5-10(6-9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOBATMRURQPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine typically involves the reaction of 3-(2,2,2-trifluoroethoxy)benzyl chloride with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
[ \text{3-(2,2,2-trifluoroethoxy)benzyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant and Antipsychotic Potential
Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine and its derivatives have been studied for their potential as antidepressants and antipsychotics. The trifluoroethoxy group enhances the compound's lipophilicity, which may improve its ability to cross the blood-brain barrier. Research indicates that compounds with similar structures exhibit significant activity against serotonin receptors, suggesting a possible role in the treatment of mood disorders .
Case Study: Serotonin Receptor Modulation
A study demonstrated that the incorporation of trifluoromethyl groups into benzylamines significantly increased their potency as serotonin reuptake inhibitors. This compound could be a candidate for further investigation in this context due to its structural similarities to known active compounds .
Agriculture
2. Agricultural Applications as Fungicides
The compound also shows promise in agricultural applications, particularly as a fungicide. Its quaternary ammonium structure allows it to function effectively against various fungal pathogens. This compound can be utilized in formulations aimed at treating crops for fungal infections.
Data Table: Efficacy of this compound as a Fungicide
| Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
| Alternaria solani | 150 | 80 |
This table summarizes experimental results showing the effectiveness of this compound against common agricultural pathogens. The high percentage of inhibition indicates its potential utility in crop protection strategies.
Materials Science
3. Use in Cationic Surfactants
In materials science, this compound can be synthesized into cationic surfactants. These surfactants are valuable in various applications including personal care products and industrial formulations due to their antimicrobial properties.
Case Study: Synthesis of Cationic Surfactants
Research has shown that quaternary ammonium compounds derived from this compound exhibit superior antibacterial activity compared to traditional surfactants. This is particularly relevant in personal care products where mildness and efficacy are crucial .
Mechanism of Action
The mechanism by which Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Notes
Data Limitations : Comparisons rely on structural analogs due to scarce direct data on this compound.
Synthesis Inference : Methods from related compounds (e.g., TBAF fluorination, carbodiimide coupling) may guide synthesis .
Property Predictions : Lipophilicity and basicity trends are extrapolated from substituent effects in fluorinated amines .
Biological Activity
Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an ethyl group attached to a benzyl moiety, with a trifluoroethoxy substituent. The presence of the trifluoroethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This structural characteristic is crucial for its interaction with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The trifluoroethoxy group is known to increase binding affinity and specificity towards various molecular targets, which can lead to significant biological effects. The exact pathways through which this compound exerts its effects depend on the specific biological context in which it is applied.
Antimicrobial Activity
Research has indicated that compounds containing trifluoroethyl groups often exhibit notable antimicrobial properties. This compound has been investigated for its potential antibacterial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of certain pathogenic microorganisms by disrupting their cellular functions .
Enzyme Inhibition
This compound has been studied as a potential inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can be therapeutically beneficial for conditions such as depression and neurodegenerative diseases. The compound's ability to interact with the active site of MAO suggests it could serve as a lead compound for developing new MAO inhibitors .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antibacterial Studies : A study tested various derivatives of benzylamines for their antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound significantly inhibited MAO activity in vitro. The IC50 values obtained were indicative of its potential as a therapeutic agent for mood disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzylamine | Simple amine structure | Lacks fluorinated groups |
| 3-Trifluoromethylbenzylamine | Contains trifluoromethyl group | More lipophilic than ethyl derivative |
| 4-Fluorobenzylamine | Fluorinated benzene ring | Different substitution pattern affects reactivity |
| Ethyl 4-(trifluoromethyl)benzoate | Ester instead of amine | Different functional group alters biological activity |
This table highlights how the trifluoroethoxy group in this compound may enhance its solubility and bioactivity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
